molecular formula C7H13F2NO2S B2890322 [1-(Difluoromethyl)cyclopentyl]methanesulfonamide CAS No. 2126177-50-0

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide

Cat. No.: B2890322
CAS No.: 2126177-50-0
M. Wt: 213.24
InChI Key: BFVNQUAODQTIDY-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide is a sulfonamide derivative featuring a cyclopentyl ring substituted with a difluoromethyl group. The presence of fluorine atoms imparts unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, which are critical in drug design . This compound’s structural complexity arises from the stereoelectronics of the difluoromethyl group and the cyclopentyl scaffold, which may confer conformational rigidity compared to non-fluorinated analogs.

Properties

IUPAC Name

[1-(difluoromethyl)cyclopentyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNQUAODQTIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Difluoromethyl)cyclopentyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between [1-(Difluoromethyl)cyclopentyl]methanesulfonamide and related compounds from patent literature and synthetic studies:

Compound Name Core Structure Substituents on Cyclopentyl Fluorine Content Sulfonamide Modification Key References
This compound Cyclopentyl -CHF₂ 2 F atoms Primary (-SO₂NH₂)
Example 1.4 () Cyclopentyl Ethyl, pyrrolo-triazolo-pyrazine None N,N-Diethyl
Compound 8 () Bicyclo[2.2.1]heptane 7,7-Dimethyl, oxo None N,N-Dimethyl
Compound 36 () Bicyclo[2.2.1]heptane Ferrocenylmethylidene, hydroxy None N,N-Dimethyl

Key Observations :

  • Sulfonamide Modifications : Primary sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity compared to N,N-diethyl or N,N-dimethyl derivatives, which may improve target affinity but reduce membrane permeability.
  • Core Scaffold: Bicyclic systems (e.g., bicyclo[2.2.1]heptane in –6) introduce steric constraints absent in the monocyclic target compound, affecting conformational flexibility and binding pocket compatibility.

Physicochemical Properties

  • Lipophilicity (LogP): The difluoromethyl group increases lipophilicity compared to non-fluorinated cyclopentyl analogs (e.g., Example 1.4), though less than trifluoromethyl substituents. This balance may optimize blood-brain barrier penetration while avoiding excessive hydrophobicity .
  • Acidity: The electron-withdrawing effect of fluorine lowers the pKa of the sulfonamide group, increasing its acidity relative to non-fluorinated analogs. This could enhance solubility in physiological environments .

Biological Activity

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide is a synthetic compound with the molecular formula C7_7H13_{13}F2_2NO2_2S and a molecular weight of 213.25 g/mol. Its unique structure, particularly the difluoromethyl group, imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's reactivity and stability, allowing it to form strong interactions that can inhibit or modulate the activity of various biological pathways. Notably, this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase (CA) inhibition, which plays a crucial role in various physiological processes such as respiration and acid-base balance .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Enzyme Inhibition Inhibits carbonic anhydrase, affecting bicarbonate levels in biological systems .
Antimicrobial Properties Shows potential against various microbial strains through inhibition mechanisms.
Anticancer Activity Investigated for its role in cancer treatment by targeting specific cellular pathways .
Neurological Effects May influence neurological functions by modulating enzyme activities related to synaptic transmission .

Case Studies

  • Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibits carbonic anhydrase isoforms with high affinity. This inhibition can lead to alterations in bicarbonate transport and pH regulation, which are critical in tumor microenvironments and neuronal signaling .
  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis showed that this compound could inhibit the growth of certain bacterial strains more effectively than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research : Preliminary studies have explored the use of this compound in cancer therapy. Its ability to inhibit key enzymes involved in tumor progression highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound Key Features Biological Activity
[1-(Trifluoromethyl)cyclopentyl]methanesulfonamideTrifluoromethyl group enhances reactivitySimilar enzyme inhibition properties
[1-(Chloromethyl)cyclopentyl]methanesulfonamideChloromethyl group provides different electronic propertiesLower bioactivity compared to difluoromethyl analog
[1-(Bromomethyl)cyclopentyl]methanesulfonamideBromine enhances lipophilicityPotentially higher toxicity but lower selectivity

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